molecular formula C27H24ClNO6 B2907049 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 69821-48-3

1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No. B2907049
CAS RN: 69821-48-3
M. Wt: 493.94
InChI Key: JUHSDNYICHTYGG-UHFFFAOYSA-M
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Description

  • MDL Number : MOL File

Synthesis Analysis

The synthesis of this compound involves the acetylation of a pyridine ring. Specifically, an acetoxy group (abbreviated as AcO or OAc) is introduced at the 2-position of the pyridine ring. Acetoxy groups are commonly used as protecting groups for alcohols during synthetic routes . The acetoxy functionality can be introduced using various methods, including acetyl halides, activated esters, or acetic anhydride .


Molecular Structure Analysis

The structure of 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate consists of a pyridine ring with three phenyl groups attached. The acetoxy group is linked to the pyridine ring at the 2-position. The perchlorate ion (ClO4-) serves as the counterion .

Safety and Hazards

  • Precautionary Statements : Follow safety guidelines when handling this compound. Precautions include avoiding inhalation, skin contact, and ingestion .

Future Directions

: ChemicalBook : Oakwood Chemical

properties

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24NO2.ClHO4/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24;2-1(3,4)5/h2-16,19-20H,17-18H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSDNYICHTYGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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